molecular formula C4H4O2 B7853713 But-1-ene-1,3-dione CAS No. 691-45-2

But-1-ene-1,3-dione

Cat. No.: B7853713
CAS No.: 691-45-2
M. Wt: 84.07 g/mol
InChI Key: BWRFQFVRMJWEQW-UHFFFAOYSA-N
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Description

But-1-ene-1,3-dione (CAS 691-45-2) is an α,β-unsaturated diketone with the molecular formula C₄H₄O₂ and a molecular weight of 84.07 g/mol . Its structure features conjugated carbonyl groups at positions 1 and 3, separated by a double bond (Fig. 1). This electronic configuration renders it highly reactive, particularly in cycloaddition and nucleophilic addition reactions. It is used as a precursor in synthesizing heterocyclic compounds, such as 2-acetyloxyacetyl chloride ethyl ester . Limited physical property data (e.g., melting/boiling points) are available in open literature, but its reactivity is well-documented in studies involving ketene intermediates and cyclization reactions .

Fig. 1: Structure of this compound.

Chemical Reactions Analysis

Types of Reactions: But-1-ene-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Buta-1,3-diene.

    Reduction: Butane-1,3-diol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

But-1-ene-1,3-dione serves as a precursor in the synthesis of biologically active compounds. Its unique structure allows for the formation of various derivatives that exhibit pharmacological properties.

1.1. Synthesis of Anticancer Agents

One notable application is in the development of anticancer agents. For example, derivatives of this compound have been synthesized and evaluated for their cytotoxic activity against cancer cell lines. A study showed that certain derivatives exhibited significant inhibition of cell proliferation in breast cancer cells, with IC50_{50} values in the micromolar range.

CompoundIC50_{50} (µM)Cancer Cell Line
Derivative A15MCF-7
Derivative B25MDA-MB-231

1.2. Antimicrobial Activity

This compound and its derivatives have also been investigated for antimicrobial properties. Research indicates that some derivatives possess effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

Materials Science

In materials science, this compound is utilized in the synthesis of polymers and functional materials.

2.1. Polymer Synthesis

This compound can be polymerized to produce polybutadiene-like materials with diverse applications in coatings and adhesives. The polymerization process can be initiated via free radical methods or through coordination polymerization techniques.

Polymer TypePropertiesApplications
PolybutadieneHigh elasticityTires, seals
Copolymer with StyreneImproved toughnessAutomotive parts

2.2. Photoresponsive Materials

Research has shown that this compound can be incorporated into photoresponsive liquid crystalline materials. These materials change their optical properties upon exposure to light, making them suitable for applications in display technologies and sensors.

Organic Synthesis

This compound acts as a versatile building block in organic synthesis, facilitating the formation of complex molecules.

3.1. Michael Addition Reactions

The compound is often used in Michael addition reactions to synthesize α,β-unsaturated carbonyl compounds. This reaction is valuable for creating diverse chemical scaffolds used in drug discovery.

3.2. Synthesis of Heterocycles

Additionally, this compound has been employed in the synthesis of heterocyclic compounds through cyclization reactions. These heterocycles are crucial in developing pharmaceuticals and agrochemicals.

Case Studies

Case Study 1: Anticancer Drug Development
A research team synthesized a series of this compound derivatives and tested their efficacy against various cancer cell lines. The study found that certain modifications significantly enhanced cytotoxicity compared to the parent compound.

Case Study 2: Development of Photoresponsive Polymers
Researchers developed a new class of photoresponsive polymers incorporating this compound derivatives. These polymers demonstrated unique light-responsive behavior, which could be exploited in smart materials for sensors and actuators.

Mechanism of Action

The mechanism of action of but-1-ene-1,3-dione involves its reactivity with nucleophiles due to the presence of the carbonyl group. The compound can form adducts with nucleophilic species, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Biological Activity

But-1-ene-1,3-dione, also known as crotonaldehyde, is an organic compound with the molecular formula C4H4O2. It is characterized by its conjugated diene structure and the presence of carbonyl groups at both ends. The compound exhibits a range of biological activities that are of interest in various fields, including medicinal chemistry, toxicology, and industrial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is a colorless liquid with a pungent odor. Its high reactivity is attributed to the presence of both alkene and carbonyl functional groups. The compound can be synthesized through several methods, including oxidative dehydrogenation of but-1-ene using catalysts like vanadium-magnesium complex oxides.

The biological activity of this compound is primarily linked to its reactivity with nucleophiles due to the carbonyl group. This reactivity allows it to form adducts with various biomolecules, potentially leading to diverse biological effects. The specific pathways and molecular targets involved depend on the nature of the nucleophiles and the biological context in which this compound is studied.

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties. A study focused on synthesizing derivatives of spiro[benzo[h]quinoline]diones indicated that compounds derived from this compound showed moderate to good antibacterial activity against various strains .

Cytotoxicity

This compound has been evaluated for its cytotoxic effects on different cell lines. For instance, studies have shown that it can induce apoptosis in cancer cells through oxidative stress mechanisms. The compound's ability to form reactive oxygen species (ROS) contributes to its cytotoxicity .

Toxicological Implications

While this compound has potential therapeutic applications, it also poses toxicological risks. It has been associated with irritative effects on respiratory tissues and potential carcinogenic risks when inhaled or ingested in significant quantities . The European Commission's report on health impacts highlights these concerns in the context of exposure through various sources .

Case Studies

Several case studies have explored the biological implications of this compound:

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated moderate antibacterial activity against E. coli and S. aureus .
Study 2CytotoxicityInduced apoptosis in human cancer cell lines via ROS generation .
Study 3Toxicological AssessmentIdentified irritative effects and potential carcinogenic risks associated with inhalation exposure .

Research Findings

Recent research has expanded our understanding of this compound's biological activities:

  • Antioxidant Properties : Some derivatives have been shown to exhibit antioxidant properties, which may counteract oxidative stress in cells.
  • Drug Development : Investigations into its role as a building block for drug synthesis have revealed potential applications in developing new therapeutic agents targeting bacterial infections and cancer cells.
  • Environmental Impact : Studies have assessed the environmental persistence and bioaccumulation potential of this compound and its derivatives in aquatic systems .

Q & A

Q. What are the common synthetic routes for But-1-ene-1,3-dione, and how can their efficiency be optimized experimentally?

Basic Research Focus
this compound is typically synthesized via TfOH-catalyzed dimerization of vinylarenes, as demonstrated in head-to-tail dimerization studies . Key optimization parameters include catalyst loading (e.g., 5–10 mol% TfOH), solvent polarity (e.g., dichloromethane), and reaction temperature (room temperature to 40°C). Efficiency can be improved by monitoring reaction progress via thin-layer chromatography (TLC) and isolating products using flash chromatography. Yield optimization often requires iterative adjustments to stoichiometry and reaction time.

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives, and how should data be interpreted?

Basic Research Focus
¹H NMR (400 MHz) and ¹³C NMR (100 MHz) in CDCl₃ are critical for structural elucidation, with chemical shifts ranging from δ 2.5–7.5 ppm for protons and δ 20–140 ppm for carbons . High-resolution mass spectrometry (HRMS) via EI ionization confirms molecular formulas (e.g., [M+H]+ with <2 ppm error). For derivatives with stereochemical complexity, NOESY or COSY experiments are recommended to resolve spatial arrangements. Triangulation of data from multiple techniques (NMR, HRMS, IR) enhances credibility .

Q. How can researchers resolve contradictions in spectral data when elucidating the structure of this compound derivatives?

Advanced Research Focus
Contradictions often arise from impurities, stereochemical ambiguities, or overlapping signals. Methodological solutions include:

  • Triangulation : Cross-validate data from NMR, HRMS, and X-ray crystallography (if crystals are obtainable) .
  • Computational modeling : Use DFT calculations to predict NMR chemical shifts and compare with experimental data .
  • Alternative synthesis pathways : Reproduce the compound via independent routes to confirm structural consistency.

Q. What experimental strategies ensure stereochemical purity in this compound synthesis?

Advanced Research Focus
Stereochemical control requires chiral catalysts (e.g., BINOL-derived phosphoric acids) or enantioselective reaction conditions. For example, low-temperature reactions (-20°C) in chiral solvents (e.g., (R)- or (S)-limonene) can enhance enantiomeric excess (ee). Monitoring ee via chiral HPLC or polarimetry is critical. Kinetic resolution during crystallization may further purify stereoisomers .

Q. What are the key considerations for handling and storing this compound to prevent degradation?

Basic Research Focus
this compound is sensitive to moisture and light. Storage recommendations include:

  • Temperature : -20°C in amber vials under inert gas (Ar/N₂).
  • Solvent stability : Avoid protic solvents (e.g., water, alcohols); use anhydrous dichloromethane or THF for dissolution.
  • Safety protocols : Use fume hoods and personal protective equipment (PPE) due to potential respiratory irritancy .

Q. How can researchers assess the thermal stability of this compound under experimental conditions?

Advanced Research Focus
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard methods. For example, a TGA heating rate of 10°C/min under N₂ can identify decomposition temperatures. Isothermal stability studies (e.g., 24-hour exposure at 40°C) with periodic HPLC analysis quantify degradation products. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life under varying storage conditions .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

Advanced Research Focus
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, transition states, and thermodynamic feasibility. Databases like PubChem and ECHA provide reactivity data for analogous compounds . Molecular docking studies (e.g., AutoDock Vina) explore interactions with biological targets if the compound has pharmacological potential.

Q. What mechanistic studies are essential for understanding this compound’s role in catalytic cycles?

Advanced Research Focus
Isotopic labeling (e.g., ¹³C or ²H) tracks carbon migration during reactions. Kinetic isotope effects (KIE) and Hammett plots elucidate rate-determining steps. In situ FTIR or Raman spectroscopy monitors intermediate formation. For example, TfOH-catalyzed dimerization mechanisms can be probed by isolating protonated intermediates .

Q. How should researchers design kinetic studies for this compound reactions?

Basic Research Focus

  • Variable control : Fix catalyst concentration while varying substrate equivalents.
  • Data collection : Use stopped-flow NMR or UV-Vis spectroscopy for real-time monitoring.
  • Rate law determination : Apply pseudo-first-order kinetics under excess substrate conditions.
  • Statistical validation : Replicate experiments (n ≥ 3) to ensure reproducibility .

Q. What are the common side products in this compound synthesis, and how can they be minimized?

Basic Research Focus
Common byproducts include oligomers (trimers) and oxidized species (e.g., epoxides). Mitigation strategies:

  • Purification : Use preparative HPLC or recrystallization.
  • Reaction quenching : Add radical inhibitors (e.g., BHT) to terminate unintended polymerization.
  • Atmosphere control : Conduct reactions under inert gas to prevent oxidation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with but-1-ene-1,3-dione, such as conjugated carbonyl systems or cyclic dione frameworks:

Compound Name Molecular Formula Key Structural Features Reactivity/Applications
This compound C₄H₄O₂ Linear α,β-unsaturated diketone Precursor for heterocycles; cycloaddition reactions
Piperazine-2,3-dione C₄H₆N₂O₂ Six-membered ring with two amide carbonyls Anthelmintic drug derivatives; improved lipophilicity vs. piperazine
Indolin-2,3-dione C₈H₅NO₂ Fused bicyclic system with two ketones Low σ1 receptor affinity; high σ2 selectivity
1H-Isoindole-1,3(2H)-dione C₁₀H₉NO₂ Aromatic isoindole core with two ketones Specialty chemical; applications under research
1-Acetoxy-1,3-butadiene C₆H₈O₂ Ester derivative of conjugated diene Polymer precursor; ester-mediated stabilization

Electronic and Physicochemical Properties

  • This compound: The conjugated carbonyl system leads to strong electron-withdrawing effects, enhancing electrophilicity. Its ClogP (calculated octanol-water partition coefficient) is -0.34, indicating moderate hydrophilicity .
  • Piperazine-2,3-dione : Cyclic structure reduces planarity, lowering reactivity compared to this compound. ClogP values for derivatives range from 0.5–2.8 , improving membrane permeability in drug design .
  • Indolin-2,3-dione : Aromatic conjugation stabilizes the diketone system, reducing electrophilicity. This scaffold exhibits poor σ1 receptor binding (Ki > 3000 nM) but high σ2 affinity (Ki = 42 nM) .

Key Research Findings

Reactivity Differences : this compound’s linear structure favors [2+2] cycloadditions, while cyclic diones (e.g., piperazine-2,3-dione) undergo slower reactions due to steric hindrance .

Biological Selectivity: Indolin-2,3-dione’s σ2 receptor selectivity is attributed to its planar aromatic system, contrasting with non-aromatic diones .

Lipophilicity Trends : Piperazine-2,3-dione derivatives exhibit higher ClogP values (0.5–2.8) than this compound (-0.34), enhancing drug bioavailability .

Properties

InChI

InChI=1S/C4H4O2/c1-4(6)2-3-5/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRFQFVRMJWEQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70505416
Record name But-1-ene-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70505416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

691-45-2
Record name But-1-ene-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70505416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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